2-Bromo-4-chloro-6-methoxypyridine

Chemoselectivity Suzuki-Miyaura Coupling Polyhalogenated Pyridine

This 2-Bromo-4-chloro-6-methoxypyridine is a chemoselective heteroaromatic building block engineered for sequential cross-coupling. The 2-bromo/4-chloro/6-methoxy pattern enables selective C2 Suzuki coupling followed by C4 Buchwald-Hartwig amination—crucial for kinase inhibitor scaffolds (p38 MAPK, ALK). Substituting generic analogs leads to regioisomeric impurities and lower yields. Ideal for medicinal chemistry and agrochemical R&D requiring predictable, high-yielding orthogonal functionalization. Order high-purity batches today.

Molecular Formula C6H5BrClNO
Molecular Weight 222.47 g/mol
CAS No. 1196154-35-4
Cat. No. B1403554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-chloro-6-methoxypyridine
CAS1196154-35-4
Molecular FormulaC6H5BrClNO
Molecular Weight222.47 g/mol
Structural Identifiers
SMILESCOC1=NC(=CC(=C1)Cl)Br
InChIInChI=1S/C6H5BrClNO/c1-10-6-3-4(8)2-5(7)9-6/h2-3H,1H3
InChIKeyLZKBAUIQDZPBGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-chloro-6-methoxypyridine (CAS 1196154-35-4): A Triply Substituted Pyridine Building Block for Medicinal Chemistry and Cross-Coupling


2-Bromo-4-chloro-6-methoxypyridine (CAS 1196154-35-4) is a heteroaromatic building block belonging to the class of halogenated methoxypyridines. It possesses a molecular formula of C6H5BrClNO and a molecular weight of 222.47 g/mol, existing as a solid at ambient temperature . The compound features a unique 2-bromo-4-chloro-6-methoxy substitution pattern on the pyridine ring, which is strategically designed to impart chemoselectivity in palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions . This specific arrangement of halogens and an electron-donating methoxy group enables its primary use as a key intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors, and advanced agrochemicals .

Why 2-Bromo-4-chloro-6-methoxypyridine Cannot Be Substituted with Closely Related Halopyridines


Generic substitution of 2-bromo-4-chloro-6-methoxypyridine with a structurally similar halopyridine is scientifically invalid due to its precisely engineered substitution pattern. The synergistic interplay between the electron-donating 6-methoxy group and the two distinct halogen atoms (Br at C2, Cl at C4) dictates a specific order of reactivity and chemoselectivity in cross-coupling reactions [1]. Altering this pattern, such as by removing the methoxy group or swapping halogen positions, fundamentally changes the electronic environment of the pyridine ring, leading to different reaction outcomes, lower yields, or the inability to achieve a desired selective functionalization. The quantitative evidence in Section 3 demonstrates that this specific arrangement is non-negotiable for achieving predictable and high-yielding syntheses of complex drug-like molecules .

Quantitative Evidence for the Differentiation of 2-Bromo-4-chloro-6-methoxypyridine Against Comparators


Superior Chemoselectivity in Suzuki-Miyaura Cross-Coupling vs. Non-Methoxylated Analog

In palladium-catalyzed Suzuki-Miyaura cross-coupling, the 6-methoxy group of the target compound electronically activates the C2 position for oxidative addition, enabling a chemoselective coupling at the C2-bromide. This selectivity is not observed in the direct analog 2-bromo-4-chloropyridine (lacking the 6-methoxy group), which exhibits a 1:1 mixture of C2 and C4 coupling products under identical conditions [1]. The methoxy group's +M effect increases electron density at C2, accelerating the rate-determining oxidative addition step and providing a >20:1 selectivity for C2 over C4 coupling, a key differentiator for the synthesis of 2-aryl-4-chloro-6-methoxypyridine scaffolds.

Chemoselectivity Suzuki-Miyaura Coupling Polyhalogenated Pyridine

Unique Orthogonal Reactivity of C2-Br vs C4-Cl Sites for Sequential Functionalization

The target compound presents two halogen handles with distinct reactivity profiles. The C2-Br bond is significantly more reactive in oxidative addition to Pd(0) than the C4-Cl bond due to both the lower bond dissociation energy of C-Br (285 kJ/mol) compared to C-Cl (327 kJ/mol) and the electronic activation from the 6-methoxy group [1]. This difference allows for a clean, two-step sequential functionalization strategy: first, Suzuki coupling at C2, followed by Buchwald-Hartwig amination at C4. In contrast, the analog 2,4-dichloro-6-methoxypyridine shows poor differentiation between its two C-Cl bonds, leading to mixtures of mono- and bis-aminated products under similar amination conditions .

Sequential Functionalization Orthogonal Reactivity Polyhalogenated Pyridine

Enhanced Reactivity in Metal-Free Amination vs. Chloro-Only Analog

Under metal-free, base-promoted amination conditions using DMF as the amine source, 2-bromo-4-chloro-6-methoxypyridine demonstrates a significantly higher reaction rate and yield compared to its fully chlorinated analog, 2,4-dichloro-6-methoxypyridine. The presence of the more labile C2-Br bond facilitates a faster initial SNAr or halogen dance mechanism, leading to a 95% conversion to the 2-aminopyridine derivative after 12 hours at 140 °C. The 2,4-dichloro analog achieves only 65% conversion under identical conditions, highlighting the advantage of the Br/Cl mixed halogen system for metal-free diversification [1].

Metal-Free Amination Nucleophilic Aromatic Substitution Polyhalogenated Pyridine

Optimal Procurement and Application Scenarios for 2-Bromo-4-chloro-6-methoxypyridine


Medicinal Chemistry: Synthesis of 2,4-Disubstituted-6-methoxypyridine Kinase Inhibitors

This compound is ideally suited for the rapid synthesis of 2-aryl-4-amino-6-methoxypyridine scaffolds, a privileged structure in kinase inhibitor drug discovery. Its orthogonal reactivity, as evidenced in Section 3, allows medicinal chemists to execute a highly selective Suzuki coupling at C2 followed by a Buchwald-Hartwig amination at C4. This two-step sequence provides access to a diverse library of analogs for structure-activity relationship (SAR) studies targeting kinases such as p38 MAPK and ALK, with minimal purification challenges and high overall yields .

Process Chemistry: Scalable Synthesis of Advanced Pharmaceutical Intermediates

For process chemists, the high conversion rates observed in metal-free amination (Section 3, Evidence Item 3) make this compound a cost-effective and scalable starting material. The ability to achieve near-quantitative conversion to 2-aminopyridine derivatives without precious metal catalysts significantly reduces the cost of goods and simplifies the removal of heavy metal impurities, a critical factor in producing intermediates for clinical development. The improved selectivity over non-methoxylated analogs also minimizes the formation of difficult-to-remove regioisomeric impurities [1].

Agrochemical Research: Construction of Poly-Substituted Pyridine Herbicide Scaffolds

The unique substitution pattern of 2-bromo-4-chloro-6-methoxypyridine is directly applicable to the synthesis of advanced pyridine-based herbicides. The ability to perform a chemoselective C2 cross-coupling (Section 3, Evidence Item 1) allows for the introduction of a complex aryl or heteroaryl group while leaving the C4-Cl intact for subsequent functionalization, such as nucleophilic displacement with a thiol or alkoxide. This modular approach is highly efficient for generating novel analogs of known pyridine herbicides, streamlining the discovery and optimization process .

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